3-Bromo-2',5'-dimethylbiphenyl

Description

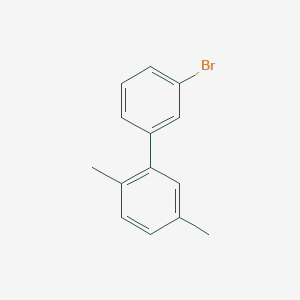

3-Bromo-2',5'-dimethylbiphenyl is a brominated biphenyl derivative characterized by a biphenyl backbone substituted with a bromine atom at the 3-position and methyl groups at the 2' and 5' positions.

Properties

IUPAC Name |

2-(3-bromophenyl)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFFTJJBJQZSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 3-Bromo-2’,5’-dimethylbiphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups .

Industrial Production Methods:

In industrial settings, the synthesis of biphenyl compounds, including 3-Bromo-2’,5’-dimethylbiphenyl, can be achieved through diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method is practical and can be performed under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-2’,5’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.

Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Copper Catalysts: Used in diazotisation and coupling reactions.

Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce complex biphenyl structures.

Scientific Research Applications

Chemistry:

3-Bromo-2’,5’-dimethylbiphenyl is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine:

In biological and medicinal research, biphenyl derivatives are often studied for their potential therapeutic properties.

Industry:

In the industrial sector, biphenyl compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. 3-Bromo-2’,5’-dimethylbiphenyl can serve as an intermediate in the synthesis of these products .

Mechanism of Action

The mechanism of action of 3-Bromo-2’,5’-dimethylbiphenyl depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The molecular targets and pathways involved in its biological activity would depend on the specific bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Data Table: Structural and Physical Properties

Biological Activity

3-Bromo-2',5'-dimethylbiphenyl is an organic compound with the molecular formula . It belongs to the biphenyl family, characterized by a biphenyl core substituted with a bromine atom at the 3-position and two methyl groups at the 2' and 5' positions. This structural arrangement influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit potential antimicrobial activity . Studies have shown that compounds with similar structures can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromine atom and methyl groups may enhance this activity by affecting the compound's lipophilicity and interaction with microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cell proliferation and survival pathways. Further research is necessary to elucidate the exact mechanisms through which this compound exerts its effects on cancer cells.

The mechanism of action for this compound likely involves its interaction with biological macromolecules such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can modulate biological pathways. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar biphenyl derivatives is useful. The following table summarizes key differences:

| Compound Name | Position of Bromine | Methyl Group Positions | Notable Activity |

|---|---|---|---|

| This compound | 3 | 2', 5' | Antimicrobial, Anticancer |

| 4-Bromo-2',5'-dimethylbiphenyl | 4 | 2', 5' | Moderate Antimicrobial |

| 2-Bromo-4',5'-dimethylbiphenyl | 2 | 4', 5' | Low Activity |

This comparison highlights how the position of substituents can significantly influence biological activity.

Study on Antimicrobial Activity

A recent study evaluated various biphenyl derivatives, including this compound, for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Investigation into Anticancer Properties

In another investigation focused on cancer cell lines, this compound was found to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The study concluded that modifications to the biphenyl structure could enhance its anticancer properties, paving the way for novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.